

GIBH-130: A Novel Neuroinflammation Inhibitor for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GIBH-130	
Cat. No.:	B10779520	Get Quote

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GIBH-130, also known as AD-16, is a novel small molecule that has emerged as a potent inhibitor of neuroinflammation. Identified through microglia-based phenotypic screening, this compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][3] GIBH-130 effectively suppresses the production of pro-inflammatory cytokines, key mediators in the inflammatory cascade that contributes to neuronal damage.[1] Its mechanism of action is believed to involve the inhibition of the p38 mitogen-activated protein kinase (MAPK) alpha pathway, a critical signaling cascade in the inflammatory response. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of GIBH-130, intended to serve as a resource for researchers and professionals in the field of drug discovery and neuropharmacology.

Discovery and Rationale

GIBH-130 was identified from a microglia-based phenotypic screening aimed at discovering novel compounds with anti-neuroinflammatory properties.[4] Microglia, the resident immune cells of the central nervous system, play a crucial role in the inflammatory processes

associated with neurodegenerative diseases.[5] In pathological conditions, activated microglia release a barrage of pro-inflammatory cytokines, such as interleukin- 1β (IL- 1β), tumor necrosis factor- α (TNF- α), and nitric oxide (NO), which contribute to a neurotoxic environment and exacerbate neuronal cell death. Therefore, targeting microglia-mediated neuroinflammation represents a promising therapeutic strategy for these devastating disorders. **GIBH-130** emerged from this screening as a potent suppressor of pro-inflammatory cytokine production in activated microglia.

Synthesis of GIBH-130

GIBH-130 is a synthetic small molecule with the IUPAC name (4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone.[4] Its chemical formula is $C_{20}H_{20}N_6O$, and it has a molecular weight of 360.41 g/mol .[4]

The synthesis of **GIBH-130** is a multi-step process that involves the formation of a pyridazine core followed by a coupling reaction. A general outline of the synthesis is as follows:

- Core Formation: The initial step involves the condensation of a substituted phenylacetic acid derivative with a pyridazine intermediate. This reaction is conducted under controlled temperature and pressure to yield the core pyridazine structure.[4]
- Coupling Reaction: The subsequent key step is an amide bond formation. This is achieved by coupling the pyridazine carboxylic acid with a piperazine-pyrimidine amine. Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in a solvent like dimethylformamide (DMF) are utilized for this reaction.[4]
- Purification: The final compound is purified using chromatographic techniques, such as highperformance liquid chromatography (HPLC), to achieve a purity of over 98%.[4]

Quantitative Data

The biological activity of **GIBH-130** has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Parameter	Value	Cell Line/Model	Reference
IC ₅₀ (IL-1β secretion)	3.4 nM	LPS-stimulated N9 microglial cells	[6][7]
IC50 (NO production)	46.24 μM	LPS-stimulated N9 microglial cells	[7]
IC ₅₀ (TNF-α production)	40.82 μΜ	LPS-stimulated N9 microglial cells	[7]

Table 1: In Vitro Efficacy of GIBH-130.

Parameter	Value	Animal Model	Reference
Oral Bioavailability	74.91%	Sprague-Dawley rats	[7]
Half-life (t ₁ / ₂)	4.32 hours	Sprague-Dawley rats	[7]
Blood-Brain Barrier Penetration (AUCBrain/Plasma)	0.21	Sprague-Dawley rats	[7]
Effective In Vivo Dose	0.25 mg/kg	β-amyloid-induced and APP/PS1 transgenic Alzheimer's mouse models	[7]

Table 2: Pharmacokinetic and In Vivo Efficacy Data for GIBH-130.

Experimental Protocols In Vitro Microglia Activation Assay

This protocol describes the methodology to assess the anti-inflammatory effects of **GIBH-130** on lipopolysaccharide (LPS)-stimulated microglial cells.

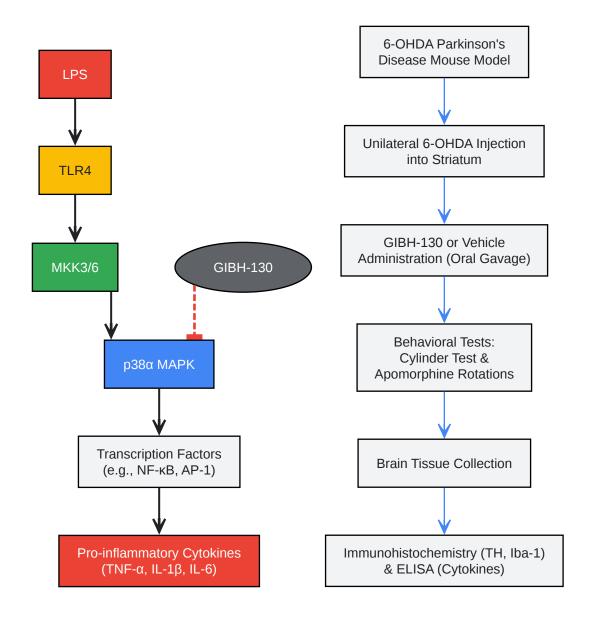
 Cell Culture: Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

- Cell Seeding: BV2 cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well or into 6-well plates at 1 x 10⁶ cells/well, depending on the subsequent analysis.[8]
- Compound Treatment: Cells are pre-treated with various concentrations of GIBH-130 (or vehicle control, typically DMSO) for 1 hour before stimulation.
- LPS Stimulation: Microglia are then stimulated with LPS (from E. coli, serotype O111:B4) at a concentration of 100 ng/mL to 1 μg/mL for 24 hours to induce an inflammatory response.[9]
 [10]
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
 - Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][10]

6-Hydroxydopamine (6-OHDA) Induced Parkinson's Disease Mouse Model

This protocol details the induction of a Parkinson's disease model in mice and the subsequent treatment with **GIBH-130**.

- Animals: Male C57BL/6 mice are used for this model.
- Stereotactic Surgery:
 - Mice are anesthetized with isoflurane and placed in a stereotaxic frame.
 - A unilateral injection of 6-OHDA (4 μg in 2 μL of saline with 0.02% ascorbic acid) is made into the right striatum at the following coordinates relative to bregma: Anteroposterior (AP): +0.5 mm; Mediolateral (ML): +2.0 mm; Dorsoventral (DV): -3.0 mm. Control animals receive a vehicle injection.
- GIBH-130 Administration:



- GIBH-130 is dissolved in a vehicle solution (e.g., 2% DMSO in saline).[1]
- Starting three days post-surgery, mice are administered GIBH-130 (e.g., 1 mg/kg) or vehicle daily via oral gavage for a specified duration (e.g., 7 days).[1]
- Behavioral Testing:
 - Cylinder Test: To assess forelimb asymmetry, mice are placed in a transparent cylinder, and the number of wall contacts with the ipsilateral and contralateral forelimbs is counted.
 - Apomorphine-Induced Rotations: Mice are injected with apomorphine (a dopamine agonist), and the number of contralateral rotations is recorded as a measure of dopamine receptor supersensitivity on the lesioned side.
- Histological and Biochemical Analysis:
 - At the end of the treatment period, mice are euthanized, and their brains are collected.
 - Immunohistochemistry: Brain sections are stained with antibodies against Tyrosine
 Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum, and Iba-1 to assess microglial activation.
 - ELISA: Brain tissue homogenates from the striatum and substantia nigra are used to measure the levels of pro-inflammatory cytokines.[1]

Signaling Pathways and Experimental Workflows Proposed Mechanism of Action: Inhibition of the p38 MAPK Pathway

GIBH-130 is hypothesized to exert its anti-inflammatory effects through the inhibition of the p38α MAPK signaling pathway. This pathway is a key regulator of pro-inflammatory cytokine production in response to cellular stress and inflammatory stimuli like LPS.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Inhibition of neuroinflammation by GIBH-130 (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Inhibition of neuroinflammation by GIBH-130 (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy GIBH-130 (EVT-269078) | 1252608-59-5 [evitachem.com]
- 5. Frontiers | Inhibition of neuroinflammation by GIBH-130 (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model [frontiersin.org]
- 6. GIBH-130 Immunomart [immunomart.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GIBH-130: A Novel Neuroinflammation Inhibitor for Neurodegenerative Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779520#investigating-the-discovery-and-synthesis-of-gibh-130]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com